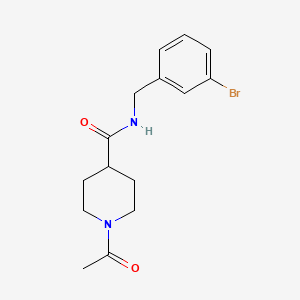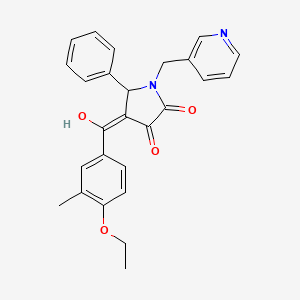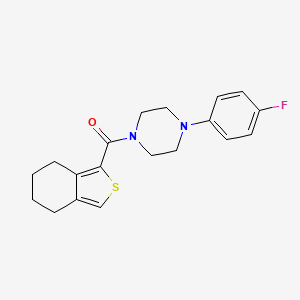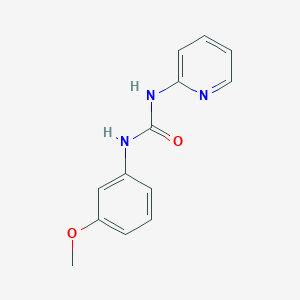
N-(3-methoxyphenyl)-N'-2-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-2-pyridinylurea, commonly known as MPPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyridinylureas and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
MPU acts as a competitive antagonist of mGluR5. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. The exact mechanism of neuroprotection by MPU is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MPU has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in animal models of neurodegenerative diseases. It has also been found to improve cognitive function and reduce anxiety-like behavior in animal models. In addition, MPU has been studied for its potential use in the treatment of drug addiction and alcoholism. It has been found to reduce the rewarding effects of drugs of abuse and alcohol in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPU is its selectivity for mGluR5. This allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. MPU has also been found to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of MPU is its relatively low potency compared to other mGluR5 antagonists. This may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of MPU. One area of research is the development of more potent and selective mGluR5 antagonists based on the structure of MPU. Another area of research is the investigation of the neuroprotective effects of MPU in human clinical trials. MPU has also been studied for its potential use in the treatment of drug addiction and alcoholism, and further research in this area may lead to the development of new therapies for these disorders. Finally, the potential use of MPU in other neurological disorders such as epilepsy and traumatic brain injury should be explored.
Métodos De Síntesis
The synthesis of MPU involves the reaction of 3-methoxyaniline with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place under reflux conditions in a solvent such as acetonitrile or dimethylformamide (DMF). The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
MPU has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and addiction. MPU has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-6-4-5-10(9-11)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARWQRFLVPCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)
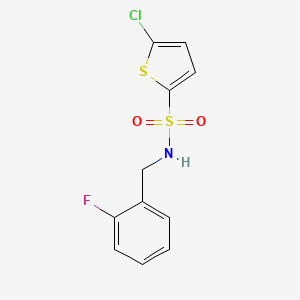
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)

![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![7-(2-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5366851.png)
![1-[5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5366859.png)
![[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)
![2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5366872.png)
![3-hydroxy-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide](/img/structure/B5366877.png)
